molecular formula C13H10ClN3S B145255 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine CAS No. 128640-74-4

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

Cat. No. B145255
M. Wt: 275.76 g/mol
InChI Key: ASPBFSRVAPVCDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest due to their pharmacological properties. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized from 2,4,6-trichloropyrimidine and amines, displaying properties such as antiemetic and analgesic activities . Similarly, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were synthesized using 4-chloromethylbenzoyl isothiocyanate and different amines in dry tetrahydrofuran . Additionally, novel multinucleate pyrimidine chalcogen derivatives were prepared by substituting chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions .

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives have been characterized using various techniques. For instance, the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine were determined by X-ray crystallography . Similarly, the crystal structure of 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one was elucidated, revealing intramolecular hydrogen bonds and weak C···π interactions .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various studies. For example, chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines led to the formation of chlorinated pyrimidine-2,4(3H,5H)-diones, and their reactions with nucleophiles were investigated . The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine involved cyclization, chlorination, and nucleophilic substitution steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been studied through various spectroscopic and computational methods. Vibrational spectra (FT-IR and FT-Raman), multinuclear NMR, and quantum chemical calculations have been employed to understand the properties of these compounds . For example, quantum chemical calculations were used to analyze the structure and stability of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, revealing significant intermolecular interactions .

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives with Potential Fungicidal Properties : A study by Tumkevicius et al. (2013) explored the synthesis of methyl esters of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile and amines, including 4-chloro-2-methylthio-6-pyrimidinyl. These synthesized derivatives were found to possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Synthesis of 2-Cyanopyrimidines for Compound Characterization : Kalogirou and Koutentis (2019) reported the conversion of 4,6-dichloro-2-(methylthio)pyrimidine into various compounds, including 4-chloro-6-methoxypyrimidine-2-carbonitrile. This study provided detailed characterization of the new compounds formed, thereby contributing to the understanding of pyrimidine chemistry (Kalogirou & Koutentis, 2019).

  • Exploration of Pyrimidine Derivatives in Nonlinear Optics and Medicine : Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, and analyzed their structural parameters, electronic properties, and nonlinear optical (NLO) exploration. These compounds were found to have potential applications in the field of medicine and nonlinear optics, indicating the significance of 4-thiopyrimidines derivatives in these areas (Hussain et al., 2020).

  • Influence on DNA Methylation and Antitumor Properties : Grigoryan et al. (2012) studied the reactions of substituted pyrimidines with carbonyl compounds and their influence on DNA methylation. They also evaluated the in vitro antitumor properties of the products, shedding light on the potential therapeutic applications of these compounds (Grigoryan et al., 2012).

Future Directions

The future directions for the study and application of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

properties

IUPAC Name

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPBFSRVAPVCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363081
Record name 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

CAS RN

128640-74-4
Record name 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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